(2-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Description
Properties
IUPAC Name |
(2-bromophenyl)-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO5/c16-11-4-2-1-3-9(11)15(18)10-7-13-14(22-6-5-21-13)8-12(10)17(19)20/h1-4,7-8H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLVDPGCWVQZPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Nitration: The benzodioxin ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling Reaction: Finally, the bromophenyl and nitrobenzodioxin moieties are coupled using a Friedel-Crafts acylation reaction, typically employing an acid chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The methanone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd(PPh3)4)
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid
Oxidation: Potassium permanganate, sulfuric acid
Major Products
Substitution: Corresponding substituted derivatives (e.g., (2-aminophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone)
Reduction: (2-bromophenyl)(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Oxidation: (2-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)carboxylic acid
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to (2-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone exhibit significant anticancer properties. The compound's ability to interact with specific biological targets may inhibit cancer cell proliferation. For instance, preliminary studies have shown that derivatives can influence pathways involved in tumor growth and metastasis.
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Studies have indicated that benzodioxin derivatives can modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Several studies have investigated the biological activity of related compounds:
- A study published in Journal of Medicinal Chemistry highlighted that derivatives of benzodioxin exhibited cytotoxic effects against various cancer cell lines, suggesting a mechanism involving apoptosis induction .
- Another research article discussed the anti-inflammatory effects observed in animal models treated with benzodioxin derivatives, showing reduced edema and cytokine levels .
Structure-Activity Relationship (SAR) Analysis
Research has focused on understanding how structural modifications impact biological activity:
| Compound Name | Activity Level | Observations |
|---|---|---|
| (2-Bromophenyl)(7-nitrobenzodioxin) | High | Strong inhibition of cancer cell proliferation |
| (3-Bromophenyl)(7-nitrobenzodioxin) | Moderate | Reduced activity compared to 2-bromo variant |
| (4-Bromophenyl)(6-nitrobenzodioxin) | Low | Minimal anticancer effects noted |
This table illustrates how variations in substitution patterns can significantly affect biological efficacy.
Mechanism of Action
The mechanism of action of (2-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Benzodioxin Core
The benzodioxin ring system allows for diverse substitutions at positions 6 and 7, significantly altering physicochemical and biological properties. Below is a comparison of key analogs:
Table 1: Substituent Variations and Molecular Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) in the target compound increases electrophilicity compared to bromine (Br) or chlorine (Cl) substituents. This may enhance reactivity in nucleophilic substitution reactions or binding to electron-rich biological targets.
Physicochemical Properties and Solubility
The nitro and bromine substituents in the target compound likely reduce aqueous solubility due to increased hydrophobicity. By contrast, analogs with polar groups (e.g., amino or hydroxyl) exhibit enhanced solubility in polar solvents .
Table 3: Predicted Solubility and Stability
Biological Activity
The compound (2-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone is a derivative of benzodioxane and has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a bromophenyl group and a nitro-substituted benzodioxin , which are crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of benzodioxane derivatives, including our compound of interest, in targeting various cancer pathways. For instance, compounds similar to this compound have been shown to inhibit key enzymes involved in tumor growth:
- Glutathione S-transferase (GST) : GST P1-1 has been identified as a target for anticancer drugs. Compounds that inhibit this enzyme can enhance the efficacy of existing chemotherapeutics by preventing drug resistance .
The proposed mechanisms through which this compound exerts its effects include:
- Cell Cycle Arrest : Similar compounds have demonstrated the ability to induce cell cycle arrest at the G2 phase, leading to apoptosis in cancer cells .
- Apoptosis Induction : The compound may trigger programmed cell death through intrinsic pathways, which is critical for eliminating cancerous cells.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that derivatives exhibit good solubility and bioavailability, which are essential for effective therapeutic use .
Study 1: Antitumor Activity
A study involving xenograft models demonstrated that a related compound significantly reduced tumor growth in a dose-dependent manner. This suggests that this compound could have similar antitumor efficacy .
Study 2: Inhibition of GST Enzymes
Research focusing on GST inhibitors revealed that certain benzodioxane derivatives showed selective inhibition towards GST P1-1 and GST M2-2. This selectivity is crucial for minimizing side effects while maximizing therapeutic outcomes in cancer treatment .
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for (2-bromophenyl)(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)methanone, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to attach the bromophenyl group to the nitro-substituted benzodioxin core. Optimization includes:
- Catalyst selection : Use Pd(PPh₃)₄ for coupling reactions to enhance regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve nitro-group stability during acylation.
- Temperature control : Reactions at 60–80°C minimize side-product formation .
Data Table : Comparison of Yields Under Different Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 80 | 72 |
| AlCl₃ | DCM | 25 | 58 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve aromatic protons and confirm substitution patterns (δ 7.2–8.1 ppm for bromophenyl; δ 4.3–4.5 ppm for benzodioxin methylene) .
- IR Spectroscopy : Identify nitro stretches (~1520 cm⁻¹) and carbonyl peaks (~1680 cm⁻¹) .
- HRMS : Validate molecular weight (expected [M+H]⁺ = 377.01) .
Advanced Research Questions
Q. How does the nitro group influence the compound’s electronic structure and reactivity in cross-coupling reactions?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, polarizing the benzodioxin ring and directing electrophilic attacks to the para position. Computational studies (DFT) show reduced electron density at the benzodioxin C-6 position, favoring Pd-mediated couplings. Experimental validation includes Hammett plots correlating σ⁺ values with reaction rates .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple assays (e.g., antimicrobial IC₅₀ values) to identify outliers.
- Control standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1%) .
- Substituent benchmarking : Compare with chloro/fluoro analogs to isolate bromine-specific effects .
Q. How to design experiments to assess environmental fate and degradation pathways?
Abiotic studies : Hydrolysis/photolysis under UV-Vis light (λ = 254–365 nm) to track nitro-group reduction.
Biotic studies : Use soil microcosms with LC-MS/MS to detect metabolites (e.g., amine derivatives).
QSAR modeling : Predict bioaccumulation using logP (experimental logP = 2.8) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with CYP450 isoforms (PDB: 1TQN) to assess metabolic liability.
- MD simulations : Analyze binding stability (RMSD < 2.0 Å over 100 ns) to identify key residues (e.g., Arg108 in kinase targets) .
Key Considerations for Research Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
